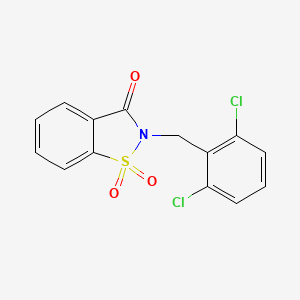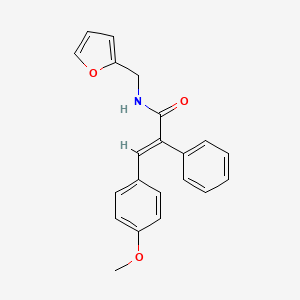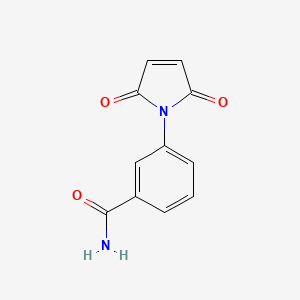![molecular formula C12H12O4S B5792430 dimethyl [3-(2-thienyl)-2-propen-1-ylidene]malonate](/img/structure/B5792430.png)
dimethyl [3-(2-thienyl)-2-propen-1-ylidene]malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl [3-(2-thienyl)-2-propen-1-ylidene]malonate, also known as DMPT, is a chemical compound that has gained significant attention in recent years due to its potential applications in various fields of research. DMPT is a yellowish liquid that is soluble in water and organic solvents. It is a derivative of malonic acid and has a thienyl group attached to it.
Scientific Research Applications
Dimethyl [3-(2-thienyl)-2-propen-1-ylidene]malonate has been studied extensively for its potential applications in various fields of research. In the field of agriculture, dimethyl [3-(2-thienyl)-2-propen-1-ylidene]malonate has been shown to improve the growth performance and feed efficiency of livestock animals such as pigs, chickens, and fish. It has also been shown to enhance the immune system of animals, making them more resistant to diseases.
In the field of environmental science, dimethyl [3-(2-thienyl)-2-propen-1-ylidene]malonate has been studied for its potential use as a soil conditioner. It has been shown to increase the nutrient uptake of plants and improve soil structure, leading to better crop yields.
In the field of medicine, dimethyl [3-(2-thienyl)-2-propen-1-ylidene]malonate has been studied for its potential use as an anti-inflammatory and analgesic agent. It has also been shown to have anti-cancer properties, making it a potential candidate for cancer therapy.
Mechanism of Action
The exact mechanism of action of dimethyl [3-(2-thienyl)-2-propen-1-ylidene]malonate is not fully understood. However, it is believed to work by increasing the production of certain hormones such as growth hormone and luteinizing hormone. These hormones are known to play a role in the growth and development of animals.
Biochemical and Physiological Effects:
dimethyl [3-(2-thienyl)-2-propen-1-ylidene]malonate has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of growth hormone and luteinizing hormone in animals, leading to improved growth performance and reproductive efficiency. It has also been shown to increase the levels of certain amino acids in the blood, which may contribute to its growth-promoting effects.
Advantages and Limitations for Lab Experiments
Dimethyl [3-(2-thienyl)-2-propen-1-ylidene]malonate has several advantages for lab experiments. It is easy to synthesize and has a relatively low cost compared to other growth-promoting agents. It is also stable under a wide range of conditions, making it easy to handle and store.
However, dimethyl [3-(2-thienyl)-2-propen-1-ylidene]malonate also has some limitations. It has a relatively short half-life in the body, meaning that it needs to be administered frequently to maintain its effects. It may also have some adverse effects on the liver and kidneys, although these effects are generally mild and reversible.
Future Directions
There are several potential future directions for research on dimethyl [3-(2-thienyl)-2-propen-1-ylidene]malonate. One area of research could focus on identifying the exact mechanism of action of dimethyl [3-(2-thienyl)-2-propen-1-ylidene]malonate and its effects on different tissues and organs. Another area of research could focus on developing new formulations of dimethyl [3-(2-thienyl)-2-propen-1-ylidene]malonate that are more stable and have a longer half-life in the body. Finally, research could focus on the potential use of dimethyl [3-(2-thienyl)-2-propen-1-ylidene]malonate in human medicine, particularly in the treatment of inflammatory and autoimmune diseases.
Conclusion:
In conclusion, dimethyl [3-(2-thienyl)-2-propen-1-ylidene]malonate is a chemical compound that has potential applications in various fields of research. It is easy to synthesize and has been shown to have growth-promoting effects in animals. However, more research is needed to fully understand its mechanism of action and potential applications in human medicine.
Synthesis Methods
Dimethyl [3-(2-thienyl)-2-propen-1-ylidene]malonate is synthesized through a multistep process that involves the reaction of malonic acid with thienylacetic acid. The reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The resulting product is then treated with dimethyl sulfate to yield dimethyl [3-(2-thienyl)-2-propen-1-ylidene]malonate. The purity of dimethyl [3-(2-thienyl)-2-propen-1-ylidene]malonate can be increased by further purification using techniques such as recrystallization or column chromatography.
properties
IUPAC Name |
dimethyl 2-[(E)-3-thiophen-2-ylprop-2-enylidene]propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4S/c1-15-11(13)10(12(14)16-2)7-3-5-9-6-4-8-17-9/h3-8H,1-2H3/b5-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUOCOOIPQDJGFH-HWKANZROSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC=CC1=CC=CS1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C(=C/C=C/C1=CC=CS1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorophenyl)-3-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5792352.png)
![4-[(4-methylbenzylidene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5792358.png)
![methyl {4-[(2-chlorobenzoyl)amino]phenyl}acetate](/img/structure/B5792363.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5792377.png)
![4-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5792381.png)
![1-[4-(benzyloxy)benzyl]-4-methylpiperazine](/img/structure/B5792391.png)

![N-(3-acetylphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea](/img/structure/B5792402.png)



![1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-fluorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5792452.png)